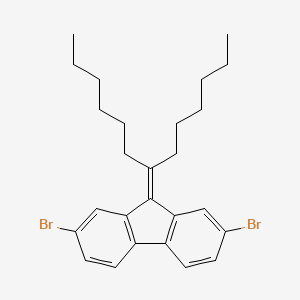
2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene
Übersicht
Beschreibung
2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a bishexyl-methylene group at the 9 position of the fluorene ring. It is primarily used in the synthesis of organic semiconducting polymers and has applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene typically involves the bromination of fluorene derivatives followed by the introduction of the bishexyl-methylene group. One common method includes the following steps:
Bromination: Fluorene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 2 and 7 positions.
Alkylation: The dibromofluorene is then reacted with hexyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide to introduce the bishexyl-methylene group at the 9 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form fluorenone derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form extended conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents are commonly used.
Major Products:
Substitution Products: Various substituted fluorenes depending on the nucleophile used.
Oxidation Products: Fluorenone derivatives.
Coupling Products: Extended conjugated polymers and oligomers.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconducting polymers for OLEDs and organic photovoltaic cells (OPVs).
Material Science: The compound is utilized in the development of new materials with unique electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of fluorescent probes and sensors.
Medicinal Chemistry: The compound is explored for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene is primarily related to its electronic properties. The presence of bromine atoms and the bishexyl-methylene group influences the compound’s ability to participate in electronic interactions and conjugation. This makes it an effective material for use in electronic devices where charge transport and light emission are critical. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating charge transfer and energy transfer processes.
Vergleich Mit ähnlichen Verbindungen
- 2,7-Dibromo-9,9-dimethylfluorene
- 2,7-Dibromo-9,9-dihexylfluorene
- 2,7-Dibromo-9,9-dioctylfluorene
Comparison:
- 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene is unique due to the presence of the bishexyl-methylene group, which provides enhanced solubility and processability compared to other similar compounds.
- 2,7-Dibromo-9,9-dimethylfluorene has smaller alkyl groups, resulting in different solubility and electronic properties.
- 2,7-Dibromo-9,9-dihexylfluorene and 2,7-Dibromo-9,9-dioctylfluorene have longer alkyl chains, which can influence the material’s flexibility and packing in solid-state applications.
Eigenschaften
Molekularformel |
C26H32Br2 |
|---|---|
Molekulargewicht |
504.3 g/mol |
IUPAC-Name |
2,7-dibromo-9-tridecan-7-ylidenefluorene |
InChI |
InChI=1S/C26H32Br2/c1-3-5-7-9-11-19(12-10-8-6-4-2)26-24-17-20(27)13-15-22(24)23-16-14-21(28)18-25(23)26/h13-18H,3-12H2,1-2H3 |
InChI-Schlüssel |
UPLNKAHTAVYBRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













